Tert-butyl 4-(4-(methoxycarbonyl)phenylamino)piperidine-1-carboxylate
Overview
Description
Tert-butyl 4-(4-(methoxycarbonyl)phenylamino)piperidine-1-carboxylate is a chemical compound used primarily as an intermediate in the synthesis of various pharmaceuticals and chemical products. It is known for its role in the production of fentanyl and its analogues, which are potent synthetic opioids .
Scientific Research Applications
Tert-butyl 4-(4-(methoxycarbonyl)phenylamino)piperidine-1-carboxylate is widely used in scientific research, particularly in the fields of:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of enzyme interactions and metabolic pathways.
Medicine: In the development of pharmaceuticals, especially synthetic opioids like fentanyl.
Industry: In the production of specialty chemicals and advanced materials.
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Tert-butyl 4-(4-(methoxycarbonyl)phenylamino)piperidine-1-carboxylate is a compound that is structurally related to N-phenylpiperidin-4-amine . It is used as an intermediate in the manufacture of fentanyl and its related derivatives such as butyrylfentanyl, furanylfentanyl, benzylfentanyl, and homofentanyl . Therefore, the primary targets of this compound are likely to be the same as those of fentanyl and its derivatives.
Mode of Action
Fentanyl and its derivatives are known to act as potent agonists at the mu-opioid receptors in the central nervous system, leading to analgesic effects .
Biochemical Pathways
Activation of the mu-opioid receptors by these compounds inhibits adenylate cyclase, decreases intracellular cAMP levels, and leads to hyperpolarization and reduced neuronal excitability .
Result of Action
These drugs act on the mu-opioid receptors in the central nervous system, leading to analgesia, euphoria, and sedation .
Biochemical Analysis
Biochemical Properties
It is known to be used as an intermediate in the synthesis of fentanyl , a potent opioid. This suggests that it may interact with enzymes, proteins, and other biomolecules involved in the synthesis and action of opioids.
Cellular Effects
Given its role in the synthesis of fentanyl , it may influence cellular processes related to opioid signaling
Molecular Mechanism
As an intermediate in the synthesis of fentanyl , it may be involved in binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression related to opioid synthesis and action.
Metabolic Pathways
The metabolic pathways involving Tert-butyl 4-(4-(methoxycarbonyl)phenylamino)piperidine-1-carboxylate are not well-characterized. Given its role in the synthesis of fentanyl , it may interact with enzymes or cofactors involved in opioid metabolism.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(4-(methoxycarbonyl)phenylamino)piperidine-1-carboxylate typically involves the reaction of N-BOC-4-piperidinone with aniline and sodium triacetoxyborohydride (STAB) in dichloromethane . The reaction is carried out under cooling conditions to control the exothermic nature of the process. The intermediate product is then subjected to further reactions, such as acylation with propionyl chloride in the presence of diisopropylethylamine .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems helps in maintaining consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(4-(methoxycarbonyl)phenylamino)piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Comparison with Similar Compounds
Similar Compounds
N-Phenyl-4-piperidinamine (4-AP): Another precursor used in the synthesis of fentanyl.
N-Phenethyl-4-piperidone (NPP): A key intermediate in the production of fentanyl analogues.
4-anilino-N-phenethylpiperidine (ANPP): Another important precursor in fentanyl synthesis.
Uniqueness
Tert-butyl 4-(4-(methoxycarbonyl)phenylamino)piperidine-1-carboxylate is unique due to its specific structure, which allows for efficient conversion to fentanyl and its analogues. Its tert-butyl group provides steric hindrance, enhancing the stability and selectivity of the reactions it undergoes .
Properties
IUPAC Name |
tert-butyl 4-(4-methoxycarbonylanilino)piperidine-1-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O4/c1-18(2,3)24-17(22)20-11-9-15(10-12-20)19-14-7-5-13(6-8-14)16(21)23-4/h5-8,15,19H,9-12H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCLYBIDNSJWLNF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)NC2=CC=C(C=C2)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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